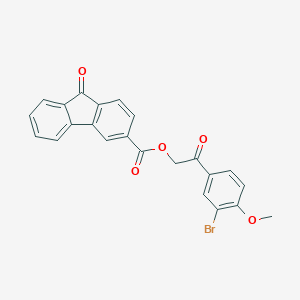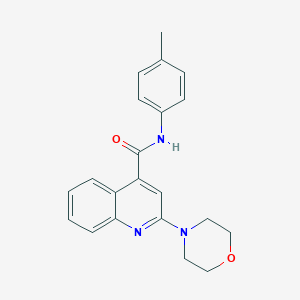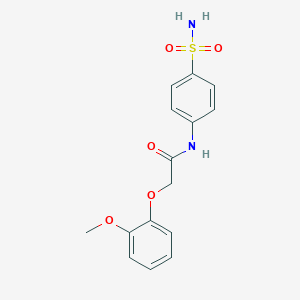![molecular formula C19H22N4O2 B411691 N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]pentanamide](/img/structure/B411691.png)
N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]pentanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]pentanamide is a complex organic compound with a molecular formula of C19H22N4O2 and a molecular weight of 338.4 g/mol. This compound is characterized by the presence of a pentanoic acid moiety linked to a benzotriazole ring, which is further substituted with a methoxy-phenyl and a methyl group. The unique structure of this compound makes it a subject of interest in various scientific research fields.
准备方法
The synthesis of pentanoic acid [2-(4-methoxy-phenyl)-6-methyl-2H-benzotriazol-5-yl]-amide involves multiple steps, starting with the preparation of the benzotriazole ring and its subsequent functionalization. One common synthetic route includes the following steps:
Formation of Benzotriazole Ring: The benzotriazole ring is synthesized through a cyclization reaction involving ortho-phenylenediamine and nitrous acid.
Functionalization: The benzotriazole ring is then functionalized with a methoxy-phenyl group and a methyl group through electrophilic aromatic substitution reactions.
Amidation: The final step involves the amidation of the functionalized benzotriazole with pentanoic acid under appropriate reaction conditions, such as the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
化学反应分析
N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]pentanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The benzotriazole ring can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the existing substituents.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]pentanamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of pentanoic acid [2-(4-methoxy-phenyl)-6-methyl-2H-benzotriazol-5-yl]-amide involves its interaction with specific molecular targets and pathways. The benzotriazole ring is known to interact with metal ions, which can influence various biochemical processes. Additionally, the methoxy-phenyl and methyl groups contribute to the compound’s overall reactivity and binding affinity to target molecules. The exact molecular targets and pathways involved are still under investigation, but they likely include enzymes and receptors involved in cellular signaling and metabolism.
相似化合物的比较
N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]pentanamide can be compared with other similar compounds, such as:
5-(4-Methoxy-phenyl)-pentanoic acid: This compound has a similar structure but lacks the benzotriazole ring, resulting in different chemical and biological properties.
2-Hydroxy-4-methyl-pentanoic acid: This compound has a hydroxyl group instead of the benzotriazole ring, leading to different reactivity and applications.
4-Methyl-2-phenyl-pentanoic acid:
The uniqueness of pentanoic acid [2-(4-methoxy-phenyl)-6-methyl-2H-benzotriazol-5-yl]-amide lies in its combination of the benzotriazole ring with the pentanoic acid moiety, providing a distinct set of chemical and biological properties that are not observed in the similar compounds mentioned above.
属性
分子式 |
C19H22N4O2 |
|---|---|
分子量 |
338.4g/mol |
IUPAC 名称 |
N-[2-(4-methoxyphenyl)-6-methylbenzotriazol-5-yl]pentanamide |
InChI |
InChI=1S/C19H22N4O2/c1-4-5-6-19(24)20-16-12-18-17(11-13(16)2)21-23(22-18)14-7-9-15(25-3)10-8-14/h7-12H,4-6H2,1-3H3,(H,20,24) |
InChI 键 |
BHSSPHZDHLPGMM-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC1=CC2=NN(N=C2C=C1C)C3=CC=C(C=C3)OC |
规范 SMILES |
CCCCC(=O)NC1=CC2=NN(N=C2C=C1C)C3=CC=C(C=C3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2,5-dimethylphenyl)-2-{[(4-methoxyphenyl)sulfonyl]anilino}acetamide](/img/structure/B411608.png)
![N-benzyl-2-{2,5-dimethoxy[(4-methylphenyl)sulfonyl]anilino}acetamide](/img/structure/B411609.png)
![N-(2,6-dimethylphenyl)-2-[4-fluoro(methylsulfonyl)anilino]acetamide](/img/structure/B411610.png)
![2-[3,4-dimethoxy(methylsulfonyl)anilino]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B411613.png)
![2-[2,5-dimethoxy(methylsulfonyl)anilino]-N-(4-isopropylphenyl)acetamide](/img/structure/B411615.png)
![2-[4-chloro(methylsulfonyl)anilino]-N-(2-methylphenyl)acetamide](/img/structure/B411619.png)
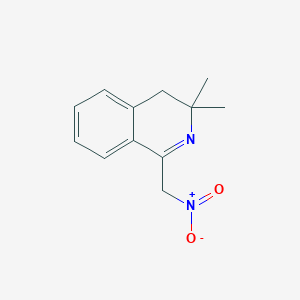
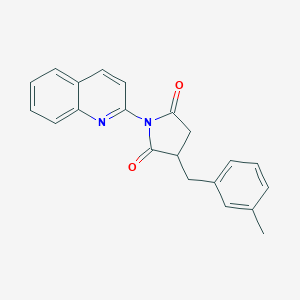
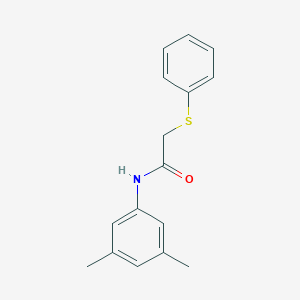
![4-methyl-N-[5-(3-methylphenyl)-1H-pyrazol-3-yl]benzamide](/img/structure/B411626.png)
![2-[4-(dimethylamino)benzylidene]naphtho[1,2-b]thiophen-3(2H)-one](/img/structure/B411627.png)
